1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like sodium hydride or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield. The use of solid-phase synthesis techniques, where the compound is attached to a solid support and sequentially built up, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. .
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms. .
Industry: In the pharmaceutical and biotechnology industries, the compound is used in the large-scale synthesis of peptides and other biologically active molecules
Mechanism of Action
The mechanism of action of 1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to build up the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid: This compound is similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: This compound contains an additional allyloxy group and is used in similar applications.
(3R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound has a tert-butoxycarbonyl group and is used in peptide synthesis.
Uniqueness
1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The presence of the benzyl group and the Fmoc protecting group makes it particularly useful in peptide synthesis, allowing for selective reactions and high yields .
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H26N2O4/c30-25(31)27(14-15-29(18-27)16-19-8-2-1-3-9-19)28-26(32)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,30,31) |
InChI Key |
NYMYBGGSILYPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.